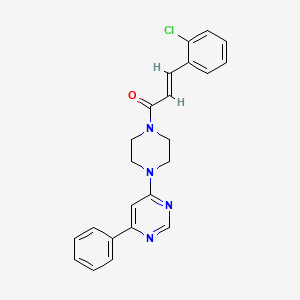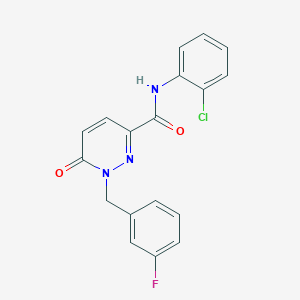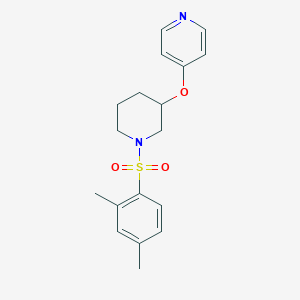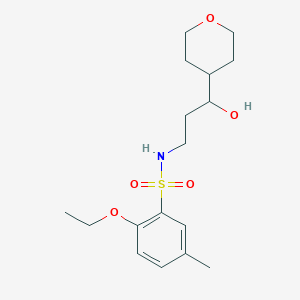
4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, also known as MPUC, is a chemical compound that has been extensively studied for its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Antitumor Potential
4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide shows promise in antitumor research. A study by Rewcastle et al. (1986) explored derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, demonstrating significant antitumor activity, particularly against leukemic and colon carcinoma cells.
Synthesis and Bioactivity
Abu‐Hashem et al. (2020) Abu‐Hashem, Al-Hussain, & Zaki, 2020 synthesized novel derivatives, including a methoxy-substituted compound, showing anti-inflammatory and analgesic properties.
Cytotoxicity Studies
Hassan, Hafez, & Osman (2014) Hassan, Hafez, & Osman, 2014 investigated 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, revealing their cytotoxicity against Ehrlich Ascites Carcinoma cells.
Novel Carbene Reactivity
Mushinski et al. (2012) Mushinski, Squires, Sincerbox, & Hudnall, 2012 explored the reactivity of amino-acrylamido carbenes, with potential implications for organometallic chemistry and material science.
Chemotherapeutic Research
Sklarin et al. (1992) Sklarin, Wiernik, Grove, Benson, Mittelman, Maroun, Stewart, Robert, Doroshow, Rosen, Jolivet, Ruckdeschel, Robert, Vélez‐garcía, Bergsagel, Panasci, Merwe, Longueville, Leiby, & Kowal, 1992 conducted a phase II trial of CI-921, an anilinoacridine derivative (chemically related), for treating advanced malignancies, highlighting its therapeutic potential.
Antimicrobial Activity
Maier et al. (1986) Maier, Wetzel, Woitun, Reuter, Lechner, & Appel, 1986 synthesized derivatives with 7 alpha-methoxypyrimidinyl-ureido groups, showing a broad range of antimicrobial activity.
Antidiabetic Screening
Lalpara, Vachhani, Hadiyal, Goswami, & Dubal (2021) Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021 synthesized N-substituted dihydropyrimidine derivatives, evaluating their in vitro antidiabetic activity.
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its methoxyphenyl and piperidine components .
Mode of Action
Based on its structural components, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or ionic interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the activity of that enzyme, thereby affecting the overall pathway .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would greatly influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits a key enzyme, it could lead to decreased activity of that enzyme, potentially affecting cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its target .
Eigenschaften
IUPAC Name |
4-[[(3-methoxyphenyl)carbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-20(2)17(23)21-9-7-13(8-10-21)12-18-16(22)19-14-5-4-6-15(11-14)24-3/h4-6,11,13H,7-10,12H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBYRAYJMAGGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

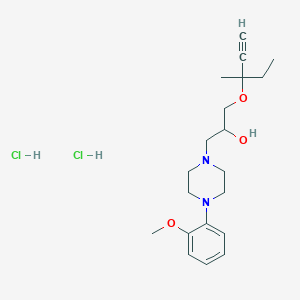
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2943385.png)
![Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl]benzoate](/img/structure/B2943386.png)

![2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2943389.png)
![2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2943391.png)


![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)
